What is N-(m-PEG4)-N'-(azide-PEG4)-Cy7?
What is N-(m-PEG4)-N'-(azide-PEG4)-Cy7?
An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a heterobifunctional chemical reagent meticulously designed for advanced bioconjugation and near-infrared (NIR) fluorescence imaging applications.[1][2] This molecule integrates a NIR-emitting cyanine 7 (Cy7) fluorophore with a reactive azide group through two distinct polyethylene glycol (PEG) linkers.[3] The azide moiety serves as a chemical handle for covalent attachment to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[4]
The inclusion of the Cy7 dye allows for sensitive detection in the NIR spectrum (approximately 700-900 nm), a range highly advantageous for in vivo imaging due to its deep tissue penetration, reduced light scattering, and minimal interference from endogenous tissue autofluorescence.[5] The dual PEG4 linkers enhance the reagent's aqueous solubility, improve its biocompatibility, and provide a flexible spacer arm that minimizes steric hindrance between the dye and the target biomolecule.[3] These features make N-(m-PEG4)-N'-(azide-PEG4)-Cy7 an invaluable tool for researchers in drug development, molecular imaging, and cellular tracking, enabling the precise labeling and visualization of biomolecules in complex biological systems.[6]
Core Components and Functionality
The architecture of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is modular, with each component serving a distinct and critical function:
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Cy7 (Cyanine 7) Fluorophore : This is a heptamethine cyanine dye that forms the fluorescent core of the molecule.[7] Its key feature is its absorption and emission profile in the near-infrared window, making it ideal for deep-tissue in vivo imaging applications.[5][8]
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Azide Group (-N₃) : This functional group is the reactive handle for covalent conjugation. It participates in highly selective click chemistry reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
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Dual PEG4 Linkers : The molecule contains two tetra-polyethylene glycol spacers. These hydrophilic chains increase the overall water solubility of the compound, prevent aggregation, reduce non-specific binding, and provide a flexible connection to the target molecule.[3][9]
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Methoxy Cap (m-PEG) : One of the PEG linkers is terminated with a methoxy group (-OCH₃). This capping prevents the terminus from participating in unwanted side reactions and further enhances the reagent's stability and biocompatibility.
Physicochemical and Photophysical Properties
The properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 are summarized below. The photophysical data are representative of typical Cy7 dyes and may vary slightly depending on the solvent, pH, and conjugation state.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₆₆ClN₅O₈ | [2] |
| Molecular Weight | ~852.5 g/mol | [2] |
| CAS Number | 2107273-40-3 | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF | [2] |
| Excitation Maximum (λex) | ~750 - 756 nm | [7][10] |
| Emission Maximum (λem) | ~770 - 800 nm | [7] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [10][11] |
| Fluorescence Quantum Yield (Φ) | ~0.12 - 0.30 | [10][12] |
Mechanism of Action: Click Chemistry Conjugation
The primary mechanism for utilizing this reagent is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage between the azide group on the Cy7 probe and a terminal alkyne group on a target molecule (e.g., a protein, nucleic acid, or nanoparticle).[13] The process is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without cross-reacting with native functional groups.
The key steps involve the in-situ reduction of a Copper(II) salt (e.g., CuSO₄) to the catalytically active Copper(I) state using a reducing agent like sodium ascorbate.[14] A chelating ligand, such as THPTA or TBTA, is used to stabilize the Cu(I) ion, enhance reaction kinetics, and protect the target biomolecule from oxidative damage.[15][16]
Experimental Protocols
Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general framework for conjugating N-(m-PEG4)-N'-(azide-PEG4)-Cy7 to an alkyne-modified protein. Optimization may be required based on the specific protein and its concentration.
Materials:
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Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.4
-
N-(m-PEG4)-N'-(azide-PEG4)-Cy7
-
Dimethylsulfoxide (DMSO)
-
"Click-solution" stock components:
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in dH₂O)
-
Ligand solution (e.g., 50 mM THPTA in dH₂O)
-
Sodium Ascorbate solution (e.g., 100 mM in dH₂O, always freshly prepared )
-
-
Buffer exchange columns (e.g., desalting spin columns)
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in DMSO to create a 10 mM stock solution.
-
Prepare a fresh 100 mM solution of Sodium Ascorbate in dH₂O.
-
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
The alkyne-modified protein solution. Adjust the volume with buffer so the final protein concentration is in the range of 1-10 mg/mL (typically 20-100 µM).
-
Add the N-(m-PEG4)-N'-(azide-PEG4)-Cy7 stock solution to achieve a final concentration that is a 5- to 20-fold molar excess over the protein.
-
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes. This creates a 1:5 copper-to-ligand ratio which helps protect the protein.[14]
-
Initiate the Reaction:
-
Add the catalyst premix to the protein/dye mixture. The final concentration of copper should be between 100-500 µM.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 2.5-5 mM.
-
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.
-
Purification: Remove the unreacted dye and catalyst components by buffer exchange using a desalting column appropriate for the protein's molecular weight.
-
Storage: Store the purified Cy7-labeled protein under conditions optimal for the unlabeled protein, protected from light.
General Protocol for In Vivo Near-Infrared Imaging
This protocol outlines a high-level workflow for using the Cy7-labeled conjugate in a small animal imaging study.
Procedure:
-
Animal Preparation: Use healthy mice bearing the tumor model of interest. To reduce background signal from fur, the imaging area should be carefully shaved 24 hours prior to the experiment.
-
Probe Administration: Administer the Cy7-labeled conjugate to the animal, typically via intravenous (tail vein) injection. The exact dose will depend on the probe's brightness and biodistribution characteristics, determined during initial optimization studies.
-
Imaging:
-
Anesthetize the mice at predetermined time points post-injection (e.g., 1, 4, 12, 24 hours).[17]
-
Place the animal in a calibrated in vivo fluorescence imaging system (e.g., IVIS, FOBI).[17]
-
Acquire images using an appropriate excitation filter for Cy7 (e.g., 710-760 nm) and an emission filter that captures the dye's fluorescence (e.g., >790 nm or 800-875 nm).[18]
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ) to quantify the fluorescence intensity in regions of interest (ROI), such as the tumor and major organs.[17]
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to confirm the biodistribution of the fluorescent probe and quantify organ-specific accumulation.[18]
-
Visualizations
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. In Vivo NIR Fluorescence Imaging [bio-protocol.org]
- 18. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
